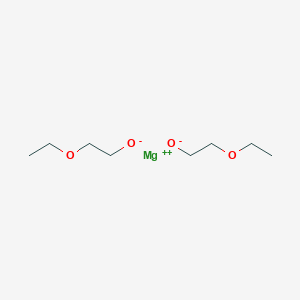
Magnesium bis(2-ethoxyethanolate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium bis(2-ethoxyethanolate) can be synthesized through the reaction of magnesium with 2-ethoxyethanol. The reaction typically involves the following steps:
Preparation of 2-ethoxyethanol: This compound can be synthesized by the reaction of ethanol with ethylene oxide under acidic conditions.
Reaction with Magnesium: Magnesium metal is reacted with 2-ethoxyethanol in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ethanol, 2-ethoxy-, magnesium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium bis(2-ethoxyethanolate) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce ethoxy-substituted halides .
Applications De Recherche Scientifique
Magnesium bis(2-ethoxyethanolate) has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of ethanol, 2-ethoxy-, magnesium salt involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium ion can coordinate with various ligands, facilitating the formation of new chemical bonds . The compound can also participate in redox reactions, where it can either donate or accept electrons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium ethoxide: Similar to ethanol, 2-ethoxy-, magnesium salt, but with ethoxide groups instead of ethoxyethanol groups.
Magnesium methoxide: Contains methoxide groups instead of ethoxyethanol groups.
Uniqueness
Magnesium bis(2-ethoxyethanolate) is unique due to its ethoxyethanol groups, which provide distinct chemical properties compared to other magnesium alkoxides. These properties include higher solubility in organic solvents and different reactivity patterns .
Propriétés
Numéro CAS |
14064-03-0 |
|---|---|
Formule moléculaire |
C8H18MgO4 |
Poids moléculaire |
202.53 g/mol |
Nom IUPAC |
magnesium;2-ethoxyethanolate |
InChI |
InChI=1S/2C4H9O2.Mg/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 |
Clé InChI |
CVPGMAAATOZCID-UHFFFAOYSA-N |
SMILES |
CCOCC[O-].CCOCC[O-].[Mg+2] |
SMILES canonique |
CCOCC[O-].CCOCC[O-].[Mg+2] |
Key on ui other cas no. |
14064-03-0 46142-17-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















